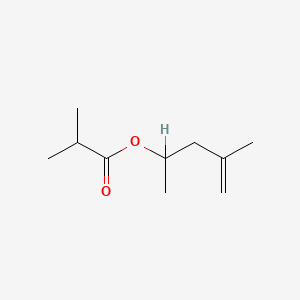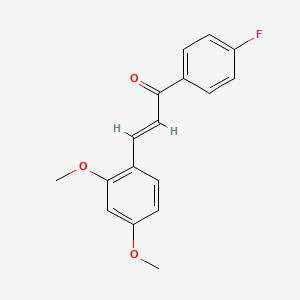
2,4-Dimethoxy-4'-fluorochalcone
Overview
Description
2,4-Dimethoxy-4’-fluorochalcone is a chemical compound with the molecular formula C17H15FO3 . It is a type of chalcone, a class of compounds that has a three-carbon α,β-unsaturated carbonyl group attached to two aromatic rings .
Molecular Structure Analysis
The structure of all molecules was optimized using DFT B3LYP/6-31G (d) level and compared with the corresponding single-crystal XRD data . The molecular weight of 2,4-Dimethoxy-4’-fluorochalcone is 286.30 .Physical And Chemical Properties Analysis
2,4-Dimethoxy-4’-fluorochalcone is a solid compound . Its SMILES string is COc1cccc (OC)c1C (=O)\C=C\c2ccc (F)cc2 .Scientific Research Applications
Selective Fluorescent Chemosensor for Cyanide Anions
A derivative of 2,4-Dimethoxy-4'-fluorochalcone, specifically 4-dimethylamino 4-fluorochalcone, has been investigated for its unique fluorescent properties in the presence of iron(III) ions. This compound exhibits a distinct green fluorescence and demonstrates stability in mixed aqueous systems. It has been effectively used as a highly selective cyanide anion probe through a turn-on fluorescence mechanism. This application is particularly relevant in biological and environmental systems, as demonstrated by successful fluorescence imaging experiments within human glioma living cells. This highlights the potential of such derivatives for practical applications in detecting harmful substances in both environmental and biological contexts (Yang et al., 2015).
Solvatochromism and Solvatofluorochromism
The solvatochromic and solvatofluorochromic behaviors of 4-dimethylaminochalcone, a compound structurally related to 2,4-Dimethoxy-4'-fluorochalcone, have been extensively studied. These properties are crucial for understanding how the compound's fluorescence and absorption change with the solvent's polarity. Such characteristics make 4-dimethylaminochalcone an efficient spectral luminescent probe in various medical and biological studies. By extension, derivatives like 2,4-Dimethoxy-4'-fluorochalcone could offer similar utility in probing and imaging applications within biological systems, providing valuable tools for researchers (Bakhshiev et al., 2006).
Inhibition of iNOS Expression and Anti-inflammatory Properties
Although not directly related to 2,4-Dimethoxy-4'-fluorochalcone, studies on closely related chalcone derivatives, such as 3,4,5-trimethoxy-4'-fluorochalcone, have shown significant therapeutic potential. These compounds have demonstrated the ability to modulate the production of nitric oxide and prostaglandins in vivo, suggesting anti-inflammatory properties. By inhibiting the nuclear factor-κB pathway of cellular activation in macrophages, these derivatives offer a new approach to modulating inflammatory responses, which could extend to derivatives like 2,4-Dimethoxy-4'-fluorochalcone, providing a basis for further research into their potential therapeutic applications (Rojas et al., 2003).
Anticoagulant Synthesis
A novel class of potential anticoagulants featuring a 2,8-dioxabicyclo[3.3.1]nonane core has been synthesized through the coupling of 2-hydroxychalcones with 4-hydroxycoumarin, facilitated by iodine catalysis. This synthesis protocol, which may involve derivatives like 2,4-Dimethoxy-4'-fluorochalcone, highlights the versatility of chalcone derivatives in medicinal chemistry. The process's key features include good to excellent yields, impressive selectivity, and the absence of byproduct formation, making it a promising approach for developing new anticoagulant drugs (Ganguly et al., 2013).
Future Directions
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMXLKULLDWQBK-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-4'-fluorochalcone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



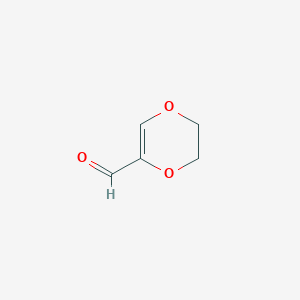
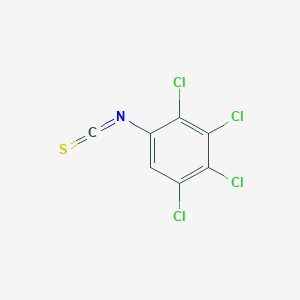
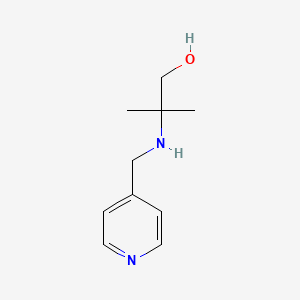
![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)
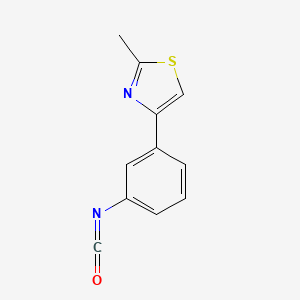
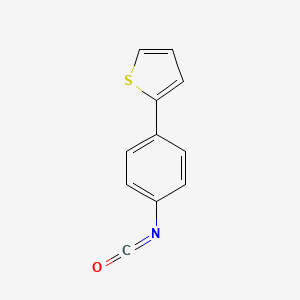
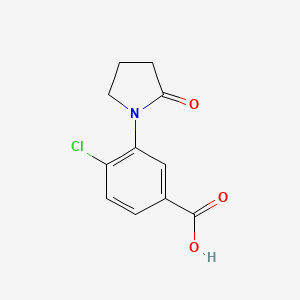
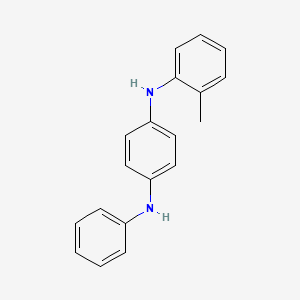
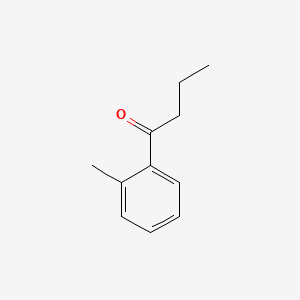
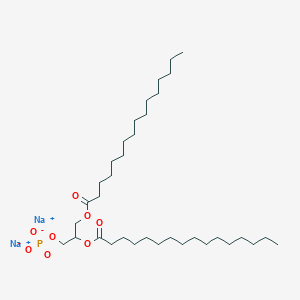
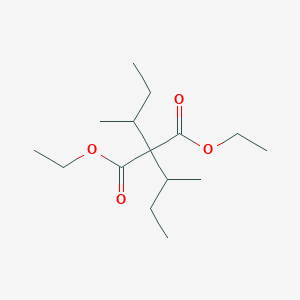
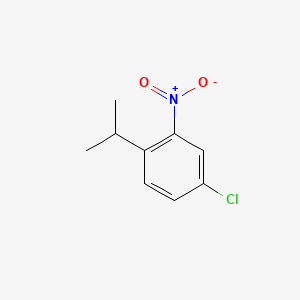
![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)
